Formoterol Impurity E (Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

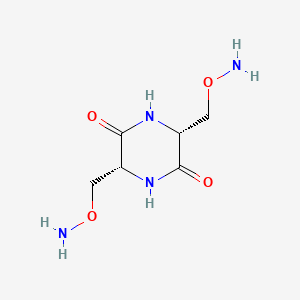

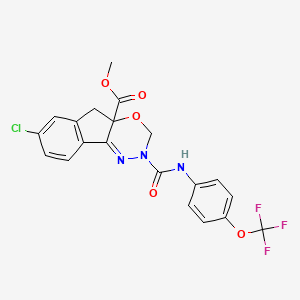

Formoterol Impurity E, also known as a mixture of diastereomers, is a variant of Formoterol . Its molecular formula is C19 H24 N2 O4 and it has a molecular weight of 344.40 . It is used as a working standard or secondary reference standard .

Molecular Structure Analysis

The molecular structure of Formoterol Impurity E is represented by the formula C19 H24 N2 O4 . The InChI representation isInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) . Physical And Chemical Properties Analysis

Formoterol Impurity E has a molecular weight of 344.40 and a molecular formula of C19 H24 N2 O4 . Diastereomers have different physical properties. They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Scientific Research Applications

Analytical Methods Development

- Gas Chromatographic Method for Analysis of Diastereoisomers : A study by Akapo et al. (2004) optimized a gas chromatographic method for determining formoterol (RS,SR)-diastereoisomer, a process impurity in formoterol fumarate. This method was successfully applied for quality control of commercial formoterol fumarate for their (RS,SR)-diastereoisomer contents (Akapo et al., 2004).

Synthesis and Purity Optimization

- Synthesis of Enantio- and Diastereomerically Pure Formoterol : Hett et al. (1998) achieved highly convergent synthesis of enantio- and diastereomerically pure (R,R)-formoterol fumarate through a chromatography-free process, indicating the significance of controlling diastereomeric purity in pharmaceutical synthesis (Hett et al., 1998).

Chiral Analysis and Stability

- Chiral HPLC Analysis and Thermodynamic Study : Akapo et al. (2009) developed a chiral HPLC method for the determination of formoterol stereoisomers and studied their interconversion in aqueous pharmaceutical formulations. This research aids in understanding the stability and stereochemical integrity of formoterol-based drugs (Akapo et al., 2009).

Stereochemistry and Pharmacology

Stereochemistry in Pharmacological Activity : A study by Anderson (1993) delved into the pharmacology of formoterol, focusing on its beta 2-adrenoceptor selectivity and potential implications of stereochemistry in its long-duration bronchodilator mechanism (Anderson, 1993).

Enantioselective Urinary Excretion Studies : Research by Jacobson et al. (2019) investigated the enantioselective urinary pharmacokinetics of formoterol, highlighting the differences in metabolic processing of its enantiomers, which is critical for understanding the drug's therapeutic efficacy and safety profile (Jacobson et al., 2019).

Advanced Techniques in Chemical Analysis

- Nuclear Magnetic Resonance Analysis : Apperley et al. (2003) utilized Carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance spectra to quantitatively analyze mixtures of anhydrous formoterol fumarate and its dihydrate, showcasing the application of advanced NMR techniques in analyzing complex pharmaceutical mixtures (Apperley et al., 2003).

Mechanism of Action

Target of Action

Formoterol, the parent compound of Formoterol Impurity E, is a long-acting β2-adrenergic receptor agonist . The primary targets of Formoterol are β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle cells of the lungs .

Mode of Action

Formoterol binds to β2-adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This enzyme increases the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in signal transduction . The increase in cAMP levels inhibits the release of intracellular calcium ions, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of β2-adrenergic receptors by Formoterol triggers a cascade of biochemical events. The primary pathway involves the activation of adenylate cyclase and the subsequent increase in cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Pharmacokinetics

These processes involve various cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes . The metabolites are then excreted, primarily in the urine .

Result of Action

The primary result of Formoterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .

Action Environment

The action of Formoterol and its impurities can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as genetic variations in the metabolizing enzymes, can influence the efficacy and safety profile of the drug .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Formoterol Impurity E involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway is designed to be efficient and cost-effective while minimizing the formation of unwanted byproducts.", "Starting Materials": [ "Formoterol", "Benzylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Formoterol using benzylamine and acetic acid to form the benzyl ether derivative.", "Step 2: Reduction of the benzyl ether derivative using sodium borohydride to form the corresponding alcohol.", "Step 3: Separation of the diastereomers using column chromatography.", "Step 4: Conversion of the alcohol to the corresponding chloride using thionyl chloride.", "Step 5: Reaction of the chloride with sodium hydroxide to form the corresponding diastereomeric mixture.", "Step 6: Extraction of the diastereomeric mixture using ethyl acetate.", "Step 7: Purification of the mixture using recrystallization from methanol and water." ] } | |

CAS No. |

1616967-26-0 |

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23) |

InChI Key |

KMTQWBVDHUNFES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)